Halquinol
Overview
Description
Synthesis Analysis
The synthesis of Halquinol-related compounds involves complex chemical reactions facilitated by catalytic processes. One method involves the palladium-catalyzed cross-coupling reaction of aryl halides with isoquinoline-1,3(2 H,4 H)-diones to produce 4-aryl isoquinoline-1,3(2 H,4 H)-diones. This reaction showcases remarkable compatibility with various aryl halides and isoquinoline-1,3(2 H,4 H)-diones, indicating a versatile approach to synthesizing Halquinol derivatives (Yang et al., 2018).
Molecular Structure Analysis
The molecular structure of Halquinol and its derivatives is characterized by the presence of chlorinated quinolin-8-ol moieties. The synthesis processes often lead to compounds that exhibit significant biological activities due to their complex molecular frameworks. For example, the palladium-catalyzed cascade cyclization technique is employed to construct diverse fused hexacyclic scaffolds containing indolo[2,1-a]isoquinoline (Yang et al., 2019).
Chemical Reactions and Properties
Halquinol and its derivatives undergo various chemical reactions, including cyclization and halogenation, facilitated by different catalysts like palladium and copper. For instance, a novel copper-catalyzed one-pot N-acylation and C5-H halogenation of 8-aminoquinolines demonstrates the dual role of acyl halides, contributing to the synthesis of 5-halogenated N-acyl quinolines (Dua et al., 2018).
Physical Properties Analysis
Halquinol's physical properties, such as its solubility and stability, are crucial for its application in various fields. A reverse-phase isocratic HPLC method has been developed for the quantification of Halquinol in pharmaceutical dosage forms, indicating its chemical stability and analytical tractability (Kandepu et al., 2012).
Scientific Research Applications
Pharmacology
- Summary of Application : Halquinol has been observed to non-specifically depress tone and motility in isolated intestinal smooth muscle and reduce intestinal motility in intact animals . These properties may be involved in its therapeutic effects .
- Results or Outcomes : The outcomes suggest that Halquinol can depress tone and motility in the intestinal smooth muscle, which could be beneficial in certain therapeutic contexts .
Veterinary Medicine
- Summary of Application : Halquinol is used as a veterinary drug in pigs and poultry to enhance growth performance . It is also used for the control and treatment of non-specified diarrhea, particularly in pigs .
- Methods of Application : Halquinol is administered orally at a feed inclusion rate of 60-600 mg/kg .
- Results or Outcomes : The use of Halquinol has been associated with enhanced growth performance in pigs and poultry .
Growth Performance Enhancement
- Summary of Application : Halquinol is used in several countries as a veterinary drug in pigs and poultry to enhance growth performance .
- Methods of Application : Halquinol is added to animal feed to promote growth and prevent diseases .
- Results or Outcomes : The use of Halquinol has been associated with enhanced growth performance in pigs and poultry .
Intestinal Motility Reduction
- Summary of Application : Halquinol non-specifically depresses tone and motility in isolated intestinal smooth muscle and reduces intestinal motility in intact animals .
- Results or Outcomes : The outcomes suggest that Halquinol can depress tone and motility in the intestinal smooth muscle, which could be beneficial in certain therapeutic contexts .
ADME (Absorption, Distribution, Metabolism, and Excretion)
- Summary of Application : Halquinol’s ADME properties have been reviewed by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) .
- Results or Outcomes : The outcomes of the review are not detailed in the available resources .
Toxicology
- Summary of Application : The toxicology of Halquinol has been reviewed by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) .
- Results or Outcomes : The outcomes of the review are not detailed in the available resources .
Maximum Residue Limits Review
- Summary of Application : The European Food Safety Authority (EFSA) reviewed the Maximum Residue Limits for halquinol in pig tissues as set by JECFA .
- Results or Outcomes : EFSA considers that the MRLs for halquinol proposed by JECFA are sufficiently low to ensure the safety of European consumers when exposed to foodstuffs from halquinol treated pigs .
Antimicrobial
- Summary of Application : Halquinol is an antimicrobial used as a feed additive for poultry and as a pig growth promotant .
- Methods of Application : Halquinol is added to animal feed to act as an antimicrobial agent .
- Results or Outcomes : The use of Halquinol has been associated with the control and treatment of non-specified diarrhea, particularly in pigs .
Other Applications
- Summary of Application : Halquinol is used in several other applications, including as a veterinary medicine, feed additive, and others .
- Results or Outcomes : The outcomes of these applications are not detailed in the available resources .
Antimicrobial Feed Additive
- Summary of Application : Halquinol is an antimicrobial used as a feed additive for poultry .
- Methods of Application : Halquinol is added to poultry feed as an antimicrobial agent .
- Results or Outcomes : The use of Halquinol as a feed additive can help control and treat non-specified diarrhea, particularly in poultry .
Pig Growth Promotant
- Summary of Application : Halquinol is used as a pig growth promotant .
- Methods of Application : Halquinol is added to pig feed to promote growth .
- Results or Outcomes : The use of Halquinol has been associated with enhanced growth performance in pigs .
Review of Maximum Residue Limits
- Summary of Application : The European Food Safety Authority (EFSA) reviewed the Maximum Residue Limits for halquinol in pig tissues as set by JECFA .
- Results or Outcomes : EFSA considers that the MRLs for halquinol proposed by JECFA are sufficiently low to ensure the safety of European consumers when exposed to foodstuffs from halquinol treated pigs .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloroquinolin-8-ol;7-chloroquinolin-8-ol;5,7-dichloroquinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO.2C9H6ClNO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;10-7-3-4-8(12)9-6(7)2-1-5-11-9;10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-4,13H;2*1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQBENAYFZFNAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Cl)O)N=C1.C1=CC2=C(C=CC(=C2N=C1)O)Cl.C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17Cl4N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90230490 | |
Record name | Halquinols | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90230490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Halquinols | |
CAS RN |
8067-69-4 | |
Record name | Halquinols [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008067694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halquinols | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90230490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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